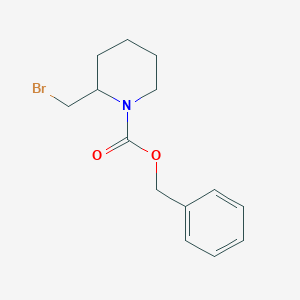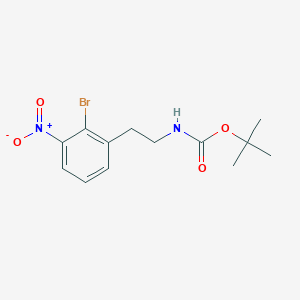
2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-chloro-4-fluorobenzoic acid to produce 2-chloro-4-fluoro-5-nitrobenzoic acid . This intermediate is then subjected to reduction and subsequent amidation reactions to introduce the isobutyramidomethyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group in intermediates can be reduced to an amine group.
Amidation Reactions: Introduction of the isobutyramidomethyl group through amidation.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Catalytic hydrogenation or metal-based reducing agents like tin chloride can be used for reduction.
Major Products
The major products formed from these reactions include the desired this compound and its intermediates, such as 2-chloro-4-fluoro-5-nitrobenzoic acid .
Applications De Recherche Scientifique
2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s binding affinity and reactivity with enzymes and receptors. The isobutyramidomethyl group can enhance the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-fluorobenzoic acid: Shares the chloro and fluoro substituents but lacks the isobutyramidomethyl group.
2-Chloro-4,5-difluorobenzoic acid: Contains an additional fluoro substituent compared to 2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid.
4-Fluoro-2-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of the isobutyramidomethyl group.
Uniqueness
This compound is unique due to the presence of the isobutyramidomethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H13ClFNO3 |
|---|---|
Poids moléculaire |
273.69 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-5-[(2-methylpropanoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C12H13ClFNO3/c1-6(2)11(16)15-5-7-3-8(12(17)18)9(13)4-10(7)14/h3-4,6H,5H2,1-2H3,(H,15,16)(H,17,18) |
Clé InChI |
PFLVMOXECQXADC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NCC1=CC(=C(C=C1F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)

![2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101539.png)



![(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13101568.png)
![6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine](/img/structure/B13101581.png)
